Pomalidomide-5-C13-NH2 (hydrochloride)
Description
Overview of Immunomodulatory Drugs (IMiDs) in Research
Immunomodulatory drugs (IMiDs) are a class of compounds, analogous to thalidomide (B1683933), that exhibit a wide range of biological activities, including anti-inflammatory, anti-angiogenic, and immunomodulatory effects. nih.govmdpi.comfrontiersin.org These pleiotropic properties have made them a significant focus of research, particularly in the context of cancer and inflammatory diseases. nih.govmdpi.com The foundational member of this class, thalidomide, was initially developed as a sedative but was later repurposed after the discovery of its potent anti-inflammatory and anti-cancer activities. mdpi.comwikipedia.org This led to the development of second and third-generation IMiDs, such as lenalidomide (B1683929) and pomalidomide (B1683931), which were designed to have enhanced efficacy and different safety profiles. nih.govbjbms.org
The primary mechanism of action of IMiDs involves their binding to the protein cereblon (CRBN). frontiersin.orgashpublications.orgashpublications.org CRBN is a substrate receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4) complex. frontiersin.orgtandfonline.com By binding to CRBN, IMiDs modulate the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates. ashpublications.orgashpublications.orgrsc.org Key neosubstrates in the context of multiple myeloma, a type of blood cancer, are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). frontiersin.orgashpublications.orgashpublications.org The degradation of these transcription factors leads to a cascade of downstream effects, including the downregulation of interferon regulatory factor 4 (IRF4) and c-MYC, which ultimately results in the inhibition of cancer cell proliferation and survival. ashpublications.orgtandfonline.com
Beyond their direct anti-cancer effects, IMiDs also exert significant immunomodulatory functions. They can enhance the activity of T cells and natural killer (NK) cells, two critical components of the adaptive and innate immune systems. nih.govfrontiersin.org This is achieved, in part, by increasing the production of interleukin-2 (B1167480) (IL-2), a key cytokine for T cell proliferation and activation. frontiersin.orgtandfonline.com The degradation of Ikaros and Aiolos in T cells is thought to relieve the transcriptional repression of the IL-2 gene. ashpublications.orgtandfonline.com Furthermore, IMiDs can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-12 (B1171171) (IL-12) from monocytes and macrophages. nih.govfrontiersin.org This dual action of directly targeting cancer cells and enhancing anti-tumor immunity distinguishes IMiDs from many other anti-cancer agents. nih.gov
The table below summarizes the key characteristics of the first three generations of IMiDs.
| Drug | Generation | Key Research Findings |
| Thalidomide | First | The foundational IMiD, initially noted for its anti-inflammatory and anti-angiogenic properties. mdpi.comwikipedia.org Its rediscovery as an anti-cancer agent spurred the development of its analogues. |
| Lenalidomide | Second | A more potent analogue of thalidomide with an improved efficacy profile in research models. nih.govbjbms.org It also binds to cereblon to induce the degradation of Ikaros and Aiolos. frontiersin.orgashpublications.orgashpublications.org |
| Pomalidomide | Third | The most potent of the initial three IMiDs, demonstrating significant activity even in models resistant to lenalidomide. mdpi.comnih.govresearchgate.net It exhibits strong binding to cereblon and potent induction of neosubstrate degradation. rsc.orgnih.gov |
Contextualizing Pomalidomide as a Third-Generation IMiD for Research
Pomalidomide is a third-generation IMiD, following thalidomide and lenalidomide, and is considered the most potent of the three in many research applications. mdpi.comresearchgate.netahdbonline.com Its development was driven by the need for therapies effective in the context of resistance to earlier-generation IMiDs. nih.govresearchgate.net Research has consistently shown that pomalidomide can be effective in cellular models that have become refractory to lenalidomide. nih.govresearchgate.net
The enhanced potency of pomalidomide is attributed to its higher binding affinity for cereblon (CRBN) compared to thalidomide and lenalidomide. nih.govnih.gov This stronger interaction leads to more efficient recruitment of the CRL4^CRBN^ E3 ubiquitin ligase complex to its neosubstrates, Ikaros (IKZF1) and Aiolos (IKZF3), resulting in their enhanced ubiquitination and degradation. rsc.orgashpublications.org The degradation of these transcription factors is a critical event that leads to the downstream anti-proliferative and immunomodulatory effects of the drug. ashpublications.orgtandfonline.com For instance, the degradation of Ikaros and Aiolos leads to a decrease in the levels of interferon regulatory factor 4 (IRF4) and c-MYC, which are essential for the survival of multiple myeloma cells. ashpublications.orgtandfonline.com
In addition to Ikaros and Aiolos, research has identified other proteins whose degradation is induced by pomalidomide. One such protein is ARID2, and the pomalidomide-induced degradation of ARID2 is thought to contribute to its superior anti-myeloma effect compared to lenalidomide. rsc.org Pomalidomide also inhibits the production of pro-inflammatory cytokines, most notably TNF-α, with a potency reported to be up to 15,000-fold greater than that of thalidomide in certain in vitro assays. mdpi.comnih.gov
The immunomodulatory properties of pomalidomide are also more pronounced than its predecessors. It is a potent inducer of T-cell proliferation and the production of IL-2 and interferon-gamma (IFN-γ). nih.gov Furthermore, it enhances the cytotoxic activity of natural killer (NK) cells against cancer cells. nih.gov These multifaceted mechanisms of action, combining direct anti-tumor effects with robust immune stimulation, make pomalidomide a subject of intense research interest. nih.govashpublications.org
Significance of Pomalidomide-5-C13-NH2 (hydrochloride) in Advanced Chemical Biology and Targeted Protein Degradation Research
Pomalidomide-5-C13-NH2 (hydrochloride) is a specialized chemical tool derived from pomalidomide, designed specifically for advanced research in chemical biology and, most notably, the field of targeted protein degradation (TPD). immunomart.commedchemexpress.com This compound incorporates the core pomalidomide structure, which serves as a ligand for the E3 ubiquitin ligase cereblon (CRBN), and attaches it to a linker with a terminal amine group (NH2). sigmaaldrich.comsigmaaldrich.com This amine group provides a reactive handle for chemical conjugation, allowing researchers to attach it to other molecules. sigmaaldrich.comsigmaaldrich.com
The primary application of Pomalidomide-5-C13-NH2 (hydrochloride) is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.comresearchgate.net PROTACs are heterobifunctional molecules that consist of three components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase (in this case, the pomalidomide moiety for CRBN), and a linker that connects the two ligands. ashpublications.orgmedchemexpress.com By simultaneously binding to both the target protein and the E3 ligase, the PROTAC brings them into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. ashpublications.orgnih.gov
The development of pomalidomide-based PROTACs has become a major area of research for several reasons. Pomalidomide is a well-characterized, potent binder of CRBN, making it an effective E3 ligase recruiter. rsc.orgscholaris.ca The availability of derivatives like Pomalidomide-5-C13-NH2 (hydrochloride) with a convenient chemical handle simplifies the synthesis of new PROTACs. sigmaaldrich.comsigmaaldrich.com Researchers can synthesize libraries of PROTACs with different linkers and target-binding moieties to optimize the degradation of a specific protein. sigmaaldrich.comscholaris.ca The length and composition of the linker are critical for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient degradation. sigmaaldrich.comscholaris.ca
The use of Pomalidomide-5-C13-NH2 (hydrochloride) and similar derivatives allows for the systematic exploration of the PROTAC design space. scholaris.ca This has led to the development of potent and selective degraders for a wide range of protein targets that were previously considered "undruggable" with traditional small molecule inhibitors. researchgate.netnih.gov The ability to chemically knockdown specific proteins with high selectivity offers a powerful tool to study protein function and to develop novel therapeutic strategies. ashpublications.orgnih.gov
Structure
3D Structure of Parent
Properties
Molecular Formula |
C26H39ClN4O4 |
|---|---|
Molecular Weight |
507.1 g/mol |
IUPAC Name |
5-(13-aminotridecylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C26H38N4O4.ClH/c27-16-10-8-6-4-2-1-3-5-7-9-11-17-28-19-12-13-20-21(18-19)26(34)30(25(20)33)22-14-15-23(31)29-24(22)32;/h12-13,18,22,28H,1-11,14-17,27H2,(H,29,31,32);1H |
InChI Key |
GXFXEOLNJJHBOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCCCCCCCCCCCCN.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Pomalidomide 5 C13 Nh2 Hydrochloride
General Synthetic Approaches to Pomalidomide (B1683931) and its Core Structure
Pomalidomide, chemically known as 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, is a derivative of thalidomide (B1683933). nih.gov Its core structure is typically synthesized through the condensation of a substituted phthalic anhydride (B1165640) or a related precursor with 3-aminopiperidine-2,6-dione (B110489). chemicalbook.comgoogle.com
One common laboratory and industrial-scale method involves reacting a nitro-substituted phthalic acid derivative with 3-aminopiperidine-2,6-dione in the presence of a coupling agent, followed by the chemical reduction of the nitro group to an amine. google.com An alternative efficient process starts with ethyl 4-amino-1,3-dioxo-1,3-dihydro-2H-isoindole-2-carboxylate, which is heated with 3-aminopiperidine-2,6-dione in a solvent like acetonitrile (B52724) with a mild base such as sodium acetate (B1210297) to yield pomalidomide. chemicalbook.com The general synthesis is often a two-step process involving an initial coupling reaction to form the crude product, which is then purified through crystallization. nih.gov
For the creation of derivatives, three primary strategies are employed for modifying the pomalidomide scaffold researchgate.netrsc.org:
Alkylation of the aromatic amine: This method involves direct alkylation at the 4-amino group. However, it can be challenging due to the low nucleophilicity of the amine and potential for poor chemoselectivity. rsc.orgrsc.org
Acylation of the aromatic amine: This approach readily forms amide-linked derivatives but adds undesirable polar surface area and a hydrogen bond acceptor, which can be detrimental to the properties of a larger molecule like a PROTAC. rsc.orgrsc.org
Nucleophilic Aromatic Substitution (SNAr): This is the most prevalent and efficient method for creating pomalidomide-based conjugates. It utilizes 4-fluorothalidomide as the starting material, where the fluorine atom is readily displaced by a nucleophile, such as an amine, to form the desired 4-substituted pomalidomide derivative. rsc.orgnih.gov
Continuous flow synthesis has also been explored as a robust and reproducible method for preparing pomalidomide and its analogs, offering advantages in safety and process efficiency. researchgate.net
Specific Synthetic Routes for Pomalidomide-5-C13-NH2 (hydrochloride) and Related Conjugates
The synthesis of Pomalidomide-5-C13-NH2 (hydrochloride) is representative of the methods used to create functionalized pomalidomide ligands for PROTAC development. The key is the introduction of a bifunctional linker to the pomalidomide core, typically via the SNAr reaction.
The incorporation of an alkyl chain with a terminal amine, such as the C13 linker in Pomalidomide-5-C13-NH2, is most effectively achieved by reacting 4-fluorothalidomide with a suitable diamine linker. rsc.orgnih.gov To ensure selective reaction, one of the amine groups in the linker is typically protected, for example, with a tert-butoxycarbonyl (Boc) group.
A general synthetic scheme proceeds as follows:
SNAr Reaction: 4-fluorothalidomide is reacted with a mono-Boc-protected alkane-diamine (e.g., H₂N-(CH₂)₁₃-NHBoc) in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). The reaction is facilitated by a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), and is often heated to temperatures between 90-110 °C to drive the substitution. rsc.orgnih.gov
Deprotection: The resulting Boc-protected pomalidomide-linker conjugate is then treated with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, to remove the Boc group and reveal the terminal primary amine.
This strategy allows for the synthesis of a wide array of pomalidomide conjugates with varying linker lengths and compositions, such as the C7 and C10 alkyl amine derivatives that are commercially available for PROTAC research. medchemexpress.com
| Reactant | Amine Type | Solvent | Base | Temperature (°C) | Typical Yield | Reference |
|---|---|---|---|---|---|---|
| 4-Fluorothalidomide | Primary Amines | DMSO | DIPEA | 110 | Moderate | rsc.orgnih.gov |
| 4-Fluorothalidomide | Secondary Amines | DMSO | DIPEA | 90 | Good to High | rsc.orgnih.gov |
The terminal amine group of pomalidomide-linker conjugates is basic and can be protonated to form a salt. Hydrochloride salts are commonly prepared to improve the compound's handling, stability, and solubility in aqueous media for biological assays. sigmaaldrich.combroadpharm.com The formation of the salt is a straightforward acid-base reaction. google.com
The free-base form of the Pomalidomide-C13-NH2 is dissolved in a suitable organic solvent, such as methanol, ethyl acetate, or diethyl ether. A solution of hydrochloric acid (e.g., 2 M HCl in diethyl ether or 4 M HCl in 1,4-dioxane) is then added dropwise to the stirred solution. The hydrochloride salt typically precipitates out of the solution and can be isolated by filtration, washed with a non-polar solvent like ether to remove excess acid, and dried under vacuum. google.comgoogle.com
The demand for large libraries of PROTACs for screening has driven the development of rapid and efficient synthetic methods for pomalidomide conjugates. nih.govrsc.org Key improvements focus on optimizing reaction conditions and minimizing purification steps.
Optimized SNAr Conditions: Research has shown that solvent choice and temperature significantly impact the SNAr reaction. Using DMSO as the solvent and carefully controlling the temperature can enhance yields and reduce the formation of byproducts. nih.govdigitellinc.com For instance, secondary amines react more efficiently at 90 °C, while primary amines may require higher temperatures. rsc.org
One-Pot Syntheses: Protecting-group-free, one-pot strategies have been developed to accelerate the synthesis of complex PROTAC molecules. nih.gov By exploiting the differential reactivity of primary and secondary amines, researchers have successfully synthesized JQ1-pomalidomide conjugates in a single step with yields up to 62%. nih.govresearchgate.net
Microwave or Elevated Temperature Methods: A recently developed methodology utilizes temperature elevation and delayed feeding of reagents to achieve complete reaction within minutes, drastically shortening reaction times compared to traditional methods that can take many hours. rsc.org
Chemical Characterization Techniques for Pomalidomide-5-C13-NH2 (hydrochloride)
The structural integrity and purity of Pomalidomide-5-C13-NH2 (hydrochloride) and related conjugates are confirmed using a suite of standard analytical techniques. These include NMR spectroscopy, mass spectrometry, and chromatography. nih.govnih.gov
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound, with typical purity requirements exceeding 98% for research applications. chemicalbook.comnih.gov
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming that the desired linker has been successfully conjugated to the pomalidomide core. nih.gov
Infrared (IR) Spectroscopy: Can be used to identify characteristic functional groups within the molecule. chemicalbook.comnih.gov
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of pomalidomide derivatives. nih.govnih.gov Both proton (1H-NMR) and carbon-13 (13C-NMR) spectra provide detailed information about the molecular framework.
For a molecule like Pomalidomide-5-C13-NH2, the 1H-NMR spectrum would display characteristic signals for:
Aromatic Protons: Signals for the three protons on the phthalimide (B116566) ring system.
Piperidine (B6355638) Ring Protons: A distinct set of multiplets corresponding to the protons of the 2,6-dioxopiperidine ring, including the chiral proton at the C3 position.
Alkyl Linker Protons: A series of signals, likely in the upfield region of the spectrum, corresponding to the multiple methylene (B1212753) (-CH₂-) groups of the C13 chain. The integration of these signals relative to the aromatic protons confirms the linker length.
Amine and Imide Protons: Exchangeable protons from the terminal amine (or ammonium (B1175870) in the HCl salt) and the imide N-H group, which are often broad and can be confirmed by D₂O exchange.
The 13C-NMR spectrum provides complementary information, showing distinct signals for the carbonyl carbons of the imide and piperidine rings, the aromatic carbons, and the aliphatic carbons of the linker.
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Reference |
|---|---|---|---|
| Imide N-H | ~11.10 | Singlet (broad) | chemicalbook.com |
| Aromatic C-H | ~6.5 - 7.5 | Multiplet/Doublet | chemicalbook.comnih.govnih.gov |
| Piperidine C3-H | ~5.0 - 5.2 | Doublet of doublets | chemicalbook.comnih.gov |
| Piperidine Ring -CH₂- | ~2.0 - 3.0 | Multiplet | chemicalbook.comnih.gov |
| Alkyl Linker -CH₂- | ~1.2 - 3.5 | Multiplet | nih.gov |
| Terminal -NH₃⁺ (HCl salt) | ~8.0 - 8.5 | Singlet (broad) | General Knowledge |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry
Mass spectrometry is an indispensable tool for the structural elucidation and confirmation of synthetic compounds like Pomalidomide-5-C13-NH2 (hydrochloride). It provides a highly sensitive and accurate measurement of the mass-to-charge ratio (m/z) of ionized molecules.
Detailed Research Findings:
For pomalidomide and its derivatives, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly employed ionization techniques. In a study on pomalidomide quantification, APCI in positive ion mode was found to provide a superior signal intensity compared to ESI. nih.gov High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition of the molecule. By providing a highly accurate mass measurement, often to within a few parts per million (ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.
While specific data for Pomalidomide-5-C13-NH2 (hydrochloride) is not publicly available, we can infer the expected analytical data based on the parent compound, pomalidomide, and its other amino-linker derivatives. For pomalidomide, the protonated molecule [M+H]⁺ is observed at an m/z of 274.08. nih.govnih.gov The fragmentation of this ion in tandem mass spectrometry (MS/MS) experiments provides structural information. A key fragmentation pathway involves the loss of the phthalimido group, leading to characteristic product ions. nih.gov
For a derivative like Pomalidomide-5-C13-NH2, the expected mass would be significantly higher due to the addition of the C13 amine linker. The table below presents the theoretical molecular weights of pomalidomide and some of its common amino-linker derivatives to illustrate the expected mass shifts.
| Compound Name | Molecular Formula (Free Base) | Molecular Weight (Free Base) |
| Pomalidomide | C₁₃H₁₁N₃O₄ | 273.24 g/mol |
| Pomalidomide-C2-NH2 | C₁₅H₁₆N₄O₄ | 316.31 g/mol |
| Pomalidomide-C3-NH2 | C₁₆H₁₈N₄O₄ | 330.34 g/mol |
| Pomalidomide-C6-NH2 | C₁₉H₂₄N₄O₄ | 372.42 g/mol |
| Pomalidomide-PEG2-NH2 | C₁₉H₂₂N₄O₇ | 418.40 g/mol |
This table is generated based on data for analogous compounds and serves as a reference.
The mass spectrum of Pomalidomide-5-C13-NH2 (hydrochloride) would be expected to show a prominent peak corresponding to the protonated molecule of the free base, with an isotopic pattern characteristic of its elemental composition. HRMS would be used to confirm that the measured mass is consistent with its chemical formula.
Chromatographic Purity Analysis (HPLC, UPLC, LC-MS)
Chromatographic techniques are essential for assessing the purity of pharmaceutical compounds and their derivatives. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely used methods for this purpose. When coupled with a mass spectrometer (LC-MS), these techniques provide a powerful tool for separation, identification, and quantification of the main compound and any impurities.
Detailed Research Findings:
The purity of pomalidomide and its derivatives is typically determined by reverse-phase HPLC or UPLC, often with UV detection. For pomalidomide, a variety of methods have been developed. One such method utilizes a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (such as potassium phosphate (B84403) with pH adjusted to 3.2) and acetonitrile. sigmaaldrich.com The retention time of pomalidomide under specific conditions was reported to be around 5.2 minutes. sigmaaldrich.com Another HPLC method for pomalidomide in human plasma used fluorescence detection with excitation at 235 nm and emission at 520 nm, achieving a retention time of 4.6 minutes. nih.gov
For amino-linker derivatives of pomalidomide, similar chromatographic principles apply. The purity is often reported as a percentage, with values typically exceeding 95% for research-grade materials. sigmaaldrich.comchemicalbook.comsigmaaldrich.comnih.govtocris.com The presence of the long C13 alkyl chain in Pomalidomide-5-C13-NH2 would significantly increase its hydrophobicity compared to pomalidomide. This would result in a longer retention time on a reverse-phase column under the same chromatographic conditions.
An LC-MS method would be the gold standard for analyzing Pomalidomide-5-C13-NH2 (hydrochloride). This technique would not only provide the retention time and purity from the chromatography but also confirm the mass of the eluting peak, ensuring that it corresponds to the target compound. The table below summarizes typical parameters for HPLC analysis of pomalidomide, which would be adapted for its C13 derivative.
| Parameter | Typical Value/Condition |
| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water/Aqueous Buffer (e.g., 0.1% Formic Acid) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV (e.g., 220-254 nm) or Fluorescence |
| Purity Specification | Typically ≥95% |
This table presents a generalized set of HPLC parameters based on methods for pomalidomide and its analogues.
Molecular Mechanisms of Action and Cellular Biology in Preclinical Studies
Cereblon (CRBN) Binding and E3 Ubiquitin Ligase Complex Recruitment by Pomalidomide (B1683931) and its Analogues
Pomalidomide, along with its parent compound thalidomide (B1683933) and analogue lenalidomide (B1683929), exerts its effects by directly binding to the protein Cereblon (CRBN). nih.govnih.gov CRBN functions as a substrate receptor within the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4^CRBN^). nih.govnih.gov This complex is a key component of the ubiquitin-proteasome system, which is responsible for degrading proteins within the cell.
The binding of pomalidomide to CRBN is a critical initiating event. nih.gov Structurally, the glutarimide (B196013) moiety of pomalidomide is essential for this interaction, fitting into a specific binding pocket on CRBN. nih.govresearchgate.net This binding does not inhibit the E3 ligase complex; instead, it effectively "hijacks" it by altering its substrate specificity. nih.gov Pomalidomide has a higher binding affinity for CRBN compared to thalidomide, and a comparable affinity to lenalidomide. nih.govnih.gov By binding to CRBN, pomalidomide induces a conformational change that enables the recruitment of new protein substrates, referred to as "neosubstrates," to the CRL4^CRBN^ complex for subsequent ubiquitination and degradation. nih.gov
Targeted Degradation of Substrate Proteins (e.g., Ikaros and Aiolos)
Following the recruitment of the CRL4^CRBN^ E3 ligase complex by pomalidomide, the complex targets specific lymphoid transcription factors for degradation. The primary neosubstrates identified in preclinical models are Ikaros (encoded by the gene IKZF1) and Aiolos (encoded by the gene IKZF3). nih.gov These proteins are crucial for the development and differentiation of hematopoietic cells.
Pomalidomide treatment promotes the rapid, time- and concentration-dependent degradation of Ikaros and Aiolos in various cell types, including T cells and multiple myeloma cells. nih.gov This degradation occurs through proteasomal pathways. The rate and extent of Ikaros and Aiolos degradation are correlated with the anti-proliferative efficacy of pomalidomide. The degradation of these transcription factors leads to downstream effects, including the downregulation of c-Myc and Interferon Regulatory Factor 4 (IRF4), which are critical for the survival of myeloma cells.
Immunomodulatory Effects in Preclinical Models
Pomalidomide is classified as an immunomodulatory drug (IMiD) due to its significant effects on the immune system, which contribute substantially to its anti-tumor activity. nih.govnih.gov These effects are multifaceted, involving the activation of both innate and adaptive immunity.
Pomalidomide has been shown to be a potent co-stimulator of T cells. It enhances T-cell proliferation and activation, particularly when stimulated via the T-cell receptor. nih.govkcl.ac.uk A key mechanism for this is the degradation of Ikaros and Aiolos, which act as repressors of T-cell activity. nih.gov By eliminating these repressors, pomalidomide lowers the threshold for T-cell activation. Furthermore, pomalidomide can inhibit the proliferation and suppressive function of T regulatory cells (Tregs), a subset of T cells that can dampen anti-tumor immune responses. kcl.ac.uk In preclinical studies, this leads to an enhanced effector T-cell response.
Pomalidomide significantly enhances the cytotoxic function of Natural Killer (NK) cells. nih.gov It can increase NK cell-mediated killing of tumor cells. nih.gov This is achieved, in part, by augmenting the production of cytokines that activate NK cells, such as IL-2, and by increasing the expression of co-stimulatory molecules on tumor cells. The enhancement of NK cell cytotoxicity is a crucial component of pomalidomide's indirect anti-tumor mechanisms.
A hallmark of pomalidomide's immunomodulatory activity is its ability to alter the production of various cytokines from immune cells.
Pro-inflammatory and T-cell Activating Cytokines: Pomalidomide significantly increases the production of cytokines that promote anti-tumor immunity. In co-cultures of T cells and other immune cells, it enhances the secretion of Interleukin-2 (B1167480) (IL-2), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α). nih.gov IL-2 is critical for T-cell proliferation, while IFN-γ has pleiotropic anti-tumor effects, including enhancing antigen presentation and activating other immune cells. nih.gov
Anti-inflammatory Cytokines: Conversely, pomalidomide has been shown to inhibit the production of certain anti-inflammatory or tumor-promoting cytokines. For instance, it can decrease the secretion of Interleukin-6 (IL-6) and Interleukin-10 (IL-10) in certain preclinical contexts. IL-6 is a known growth factor for myeloma cells. Pomalidomide is also a potent inhibitor of TNF-α production from lipopolysaccharide (LPS)-stimulated monocytes. nih.gov
Table 1: Effect of Pomalidomide on Cytokine Production in Preclinical Models
| Cytokine | Effect of Pomalidomide | Primary Cell Type Affected | Reference |
|---|---|---|---|
| IL-2 | Increased Secretion | T Cells | nih.gov |
| IFN-γ | Increased Secretion | T Cells, NK Cells | nih.gov |
| TNF-α | Increased Secretion (T-cells) / Inhibited (Monocytes) | T Cells / Monocytes | nih.gov |
| IL-6 | Decreased Secretion | Myeloma Bone Marrow Milieu | |
| IL-10 | Decreased Secretion | T Cells |
Direct Anti-Proliferative and Pro-Apoptotic Activities in Preclinical Cell Line Models
Beyond its immunomodulatory effects, pomalidomide demonstrates direct anti-cancer activity by inhibiting cell growth and inducing programmed cell death (apoptosis) in tumor cells. nih.govnih.gov
In preclinical studies using multiple myeloma (MM) cell lines, pomalidomide has been shown to induce cell cycle arrest and apoptosis. nih.gov This activity is observed in both lenalidomide-sensitive and lenalidomide-resistant cell lines, highlighting its distinct potency. nih.gov The pro-apoptotic effect is mediated through the induction of caspase-8 and the suppression of inhibitors of apoptosis proteins (IAPs). The degradation of Ikaros and Aiolos, leading to the downregulation of IRF4 and MYC, is a key driver of these direct anti-proliferative and pro-apoptotic effects in MM cells. nih.gov
Table 2: Preclinical Anti-proliferative Activity of Pomalidomide in Cancer Cell Lines
| Cell Line Type | Effect | Key Mediators | Reference |
|---|---|---|---|
| Multiple Myeloma (MM) | Potent anti-proliferative and pro-apoptotic | Ikaros/Aiolos degradation, IRF4/c-Myc downregulation, Caspase-8 induction | nih.gov |
| Lymphoma | Induces cell cycle arrest | p21-WAF upregulation | nih.gov |
| Breast Cancer (MCF-7) | Growth inhibition (derivatives) | Increased ROS, DNA damage (derivatives) | mdpi.com |
Anti-Angiogenic Properties in Preclinical Investigations
Pomalidomide exhibits significant anti-angiogenic effects, a crucial mechanism contributing to its anti-tumor activity. patsnap.com Preclinical studies have demonstrated its ability to interfere with the formation of new blood vessels, a process vital for tumor growth and metastasis. patsnap.com The anti-angiogenic properties of pomalidomide are considered more potent than those of its predecessor, thalidomide. pnas.org
Detailed research findings indicate that pomalidomide's anti-angiogenic action is multifaceted, primarily targeting key growth factors and signaling pathways involved in neovascularization. The compound has been shown to inhibit angiogenesis by downregulating the expression of vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF). patsnap.com Furthermore, it has been reported to decrease the concentration of hypoxia-inducible factor 1-alpha (HIF-1α), a critical transcription factor in the angiogenic process. nih.govnih.gov
In vitro studies using human umbilical vein endothelial cells (HUVECs) have been instrumental in elucidating these mechanisms. For instance, while some studies have shown that thalidomide, the parent compound of pomalidomide, can inhibit HUVEC proliferation and migration in a dose-dependent manner, specific quantitative data for pomalidomide's direct effects on these endothelial cell functions are less consistently reported. nih.govnih.gov Some research suggests that pomalidomide's anti-angiogenic effects may be more pronounced in the context of VEGF-stimulated angiogenesis.
The following tables summarize key findings from preclinical investigations into the anti-angiogenic properties of pomalidomide and related compounds.
Table 1: Preclinical In Vitro Anti-Angiogenic Activity of Pomalidomide and Related Compounds
| Compound | Assay | Cell Line | Key Findings |
| Pomalidomide | T-regulatory cell proliferation | PBMCs | IC50 of ~1 µM. nih.gov |
| Pomalidomide | Multiple Myeloma cell proliferation | RPMI8226 | IC50 of 8 µM. researchgate.net |
| Pomalidomide | Multiple Myeloma cell proliferation | OPM2 | IC50 of 10 µM. researchgate.net |
| Thalidomide | HUVEC proliferation | HUVECs | Significant inhibition of cell proliferation in a dose-dependent manner. nih.gov |
| Thalidomide | HUVEC migration | HUVECs | Suppressed VEGF- and Ang-2-induced cell migration. nih.gov |
| Thalidomide | Capillary-like tube formation | HUVECs | Suppressed VEGF- and Ang-2-induced tube formation. nih.gov |
Table 2: Effects of Pomalidomide on Angiogenic Factors and Signaling
| Compound | Target | Effect |
| Pomalidomide | Vascular Endothelial Growth Factor (VEGF) | Downregulation of expression. patsnap.com |
| Pomalidomide | Fibroblast Growth Factor (FGF) | Downregulation of expression. patsnap.com |
| Pomalidomide | Hypoxia-Inducible Factor 1-alpha (HIF-1α) | Decreased concentration. nih.govnih.gov |
| Thalidomide | VEGF | Reduction in protein and mRNA expression. nih.gov |
| Thalidomide | Angiopoietin-2 (Ang-2) | Reduction in protein and mRNA expression. nih.gov |
It is important to note that while pomalidomide demonstrates robust anti-angiogenic activity, the precise molecular interactions and the full extent of its effects on endothelial cell biology continue to be an active area of research.
Preclinical Pharmacokinetic and Pharmacodynamic Research
In vitro and In vivo Pharmacokinetic Profiles of Pomalidomide (B1683931) Analogues
Preclinical studies have established that pomalidomide is an orally bioavailable compound with a well-characterized pharmacokinetic profile.
Following oral administration in preclinical models and confirmed in human studies, pomalidomide is well-absorbed, with the parent compound being the main component circulating in the plasma. fda.govnih.gov Studies using radiolabeled [¹⁴C]pomalidomide show that after a single oral dose, a high percentage of the administered radioactivity is recovered, primarily in the urine, indicating good oral absorption. nih.govelsevierpure.com
In human mass balance studies, which provide a basis for preclinical model interpretation, approximately 73% of the radioactive dose was excreted in the urine and 15% in the feces. nih.govelsevierpure.com Unchanged pomalidomide accounts for a small fraction of the excreted dose, with about 2% found in urine and around 8% in feces, demonstrating that the compound is extensively metabolized before elimination. fda.govdrugbank.com The maximum plasma concentration (Cmax) is typically reached within 2 to 3 hours post-administration in preclinical models, a finding that is consistent in human subjects. nih.govnih.gov
A study in rats focusing on tissue distribution showed that pomalidomide distributes with the highest concentrations in the alimentary canal and organs of excretion.
Table 1: Summary of Pomalidomide Absorption and Excretion in Preclinical and Human Mass Balance Studies
| Parameter | Finding | Source(s) |
|---|---|---|
| Oral Absorption | >70% of the dose is absorbed. | nih.govnih.gov |
| Primary Excretion Route | Urine (approximately 73% of dose). | fda.govnih.gov |
| Fecal Excretion | Approximately 15% of the dose. | fda.govnih.gov |
| Unchanged Drug in Urine | <3% of the administered dose. | nih.govnih.gov |
| Unchanged Drug in Feces | Approximately 8% of the administered dose. | drugbank.com |
| Time to Max. Plasma Conc. (Tmax) | 2-3 hours. | nih.govnih.gov |
Pomalidomide undergoes extensive metabolism primarily in the liver. drugbank.com The main metabolic pathways include cytochrome P450 (CYP)-mediated hydroxylation followed by glucuronidation, and hydrolysis of the glutarimide (B196013) ring. fda.govnih.gov In vitro studies have identified CYP1A2 and CYP3A4 as the primary enzymes responsible for the oxidative metabolism of pomalidomide, with minor contributions from CYP2C19 and CYP2D6. fda.govdrugbank.comnih.gov
The major circulating component in plasma is the parent pomalidomide, accounting for about 70% of the circulating radioactivity in studies with [¹⁴C]pomalidomide. nih.govelsevierpure.com No single circulating metabolite represents more than 10% of the parent compound's exposure. fda.govnih.gov The primary oxidative metabolite identified is 5-hydroxypomalidomide. fda.govnih.gov Other metabolites are formed through hydrolysis. fda.gov These metabolites are significantly less pharmacologically active than pomalidomide itself. nih.govsigmaaldrich.com
Table 2: Major Metabolic Pathways and Metabolites of Pomalidomide
| Metabolic Pathway | Key Enzymes | Major Metabolites | Percentage of Dose | Source(s) |
|---|---|---|---|---|
| Hydroxylation & Glucuronidation | CYP1A2, CYP3A4 | 5-hydroxypomalidomide and its glucuronides | 43% | fda.govnih.gov |
| Glutarimide Ring Hydrolysis | Non-CYP mediated | Hydrolytic products (e.g., M11, M12, M13) | 25% | fda.govnih.gov |
| Excretion of Unchanged Drug | N/A | Pomalidomide | ~10% | fda.govnih.gov |
Preclinical Pharmacodynamic Markers and Correlates of Activity
The pharmacodynamic effects of pomalidomide are multifaceted, involving both direct anti-tumor activity and immunomodulation. A key molecular target of pomalidomide is the protein cereblon (CRBN), a substrate receptor for the CRL4 E3 ubiquitin ligase complex. nih.govfda.gov
Pomalidomide demonstrates potent immunomodulatory effects in preclinical models by enhancing the activity of T cells and Natural Killer (NK) cells. nih.gov This leads to increased production of interleukin-2 (B1167480) (IL-2) and interferon-gamma (IFN-γ), which boosts NK cell-mediated cytotoxicity. nih.gov
Pomalidomide has been shown to increase the surface expression of immune markers such as Major Histocompatibility Complex class I (MHC-I), ICAM-1, and B7-2/CD86 on tumor cells. This increased expression renders the cancer cells more susceptible to recognition and killing by both NK cells and T cells. nih.gov In preclinical studies, pomalidomide therapy led to an increase in CD45RO+ memory T cells and a decrease in CD45RA+ naive T cells. nih.gov
Table 3: Key Immunological Biomarkers Modulated by Pomalidomide in Preclinical Models
| Biomarker | Effect of Pomalidomide | Consequence | Source(s) |
|---|---|---|---|
| Cereblon (CRBN) | Binds to CRBN | Initiates downstream effects. | nih.govfda.gov |
| T-cells & NK cells | Co-stimulation/Activation | Enhanced anti-tumor immunity. | nih.gov |
| IL-2 & IFN-γ | Increased production | Increased NK cell cytotoxicity. | nih.gov |
| MHC-I, ICAM-1, B7-2 | Increased surface expression on tumor cells | Enhanced immune recognition. | nih.gov |
| TNF-α & IL-6 | Decreased production by monocytes | Anti-inflammatory effects. | fda.gov |
The binding of pomalidomide to cereblon leads to the ubiquitination and subsequent degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). nih.gov The degradation of these proteins is a critical event in the anti-myeloma activity of pomalidomide. This leads to the downregulation of interferon regulatory factor 4 (IRF4) and MYC, which are essential for myeloma cell survival.
In preclinical models of multiple myeloma, including those resistant to the analogue lenalidomide (B1683929), pomalidomide induced the degradation of Ikaros and Aiolos, leading to apoptosis of tumor cells. The rapid decline in Ikaros levels in both T cells and NK cells in vivo has been shown to correlate with the activation of CD8+ T cells and clinical response. nih.gov
Advanced Research Applications of Pomalidomide 5 C13 Nh2 Hydrochloride in Drug Discovery
Design and Synthesis of Proteolysis Targeting Chimeras (PROTACs) Utilizing Pomalidomide-5-C13-NH2 (hydrochloride) as a CRBN Ligand
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to eliminate specific proteins from the cell. nih.gov They consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other binds to an E3 ubiquitin ligase. nih.gov This dual binding forms a ternary complex (POI-PROTAC-E3 ligase), which brings the target protein into close proximity with the cellular machinery responsible for protein degradation, leading to its ubiquitination and subsequent destruction by the proteasome. nih.govnih.gov
Pomalidomide (B1683931) and its derivatives are among the most widely used ligands for recruiting the CRBN E3 ligase in PROTAC design. nih.govnih.gov The compound Pomalidomide-5-C13-NH2 (hydrochloride) is a pre-functionalized CRBN ligand. The pomalidomide portion serves as the "anchor" that binds to CRBN, while the C13-NH2 linker provides a reactive handle for chemists to attach a ligand for a specific protein of interest. medchemexpress.commedchemexpress.com This approach significantly streamlines the synthesis of novel PROTACs, as researchers can use this building block to couple with various POI ligands to create a diverse range of protein degraders. nih.gov For example, pomalidomide-based PROTACs have been successfully developed to target proteins implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and histone deacetylase 8 (HDAC8). tandfonline.comnih.gov
The linker component of a PROTAC is not merely a spacer but plays a critical role in the efficacy of the final molecule. nih.gov The length, composition (e.g., alkyl vs. polyethylene (B3416737) glycol [PEG]), and attachment point of the linker significantly influence the formation and stability of the ternary complex, which is essential for efficient protein degradation. nih.govcomputabio.com
Empirical optimization of the linker often requires synthesizing and testing large libraries of PROTACs with systematic variations. nih.gov Research has shown that even subtle changes, such as replacing an alkyl chain with a PEG unit of similar length, can dramatically alter degradation potency, sometimes inhibiting the PROTAC's activity. nih.gov The use of pre-synthesized intermediates like Pomalidomide-5-C13-NH2 (hydrochloride), which has a defined linker length, allows researchers to systematically explore the impact of the linker by creating analogues with different chain lengths (e.g., PEG3, PEG5) to find the optimal spatial orientation for ubiquitination. medchemexpress.comcomputabio.com Computational modeling and molecular dynamics simulations are increasingly used to predict optimal linker architectures before synthesis, accelerating the design process. computabio.com
To efficiently explore the structure-activity relationship (SAR) for a new PROTAC, researchers often need to generate large libraries of related compounds. nih.gov Parallel synthesis strategies have been developed to meet this need, enabling the rapid production of many PROTACs simultaneously. researchgate.net These methods often rely on robust and high-yielding chemical reactions, such as amide coupling or "click chemistry." nih.govnih.gov
The availability of pre-formed E3 ligase ligand-linker intermediates, such as Pomalidomide-5-C13-NH2 (hydrochloride), is fundamental to these high-throughput strategies. researchgate.net Researchers can react a single POI ligand with an array of different pomalidomide-linker building blocks, or conversely, react a single pomalidomide-linker with a library of POI ligands. researchgate.netrsc.org One-pot synthesis methods have been developed that allow for the rapid preparation of pomalidomide-based PROTACs, obviating the need for intermediate purification steps and significantly accelerating the discovery timeline from weeks to days. nih.govresearchgate.net Microwave-assisted synthesis has also been employed to produce pomalidomide building blocks in high yields within minutes, further streamlining the development of PROTAC and molecular glue libraries. rsc.org
Integration into Chimeric Antigen Receptor (CAR)-T Cell Therapy Research
Chimeric Antigen Receptor (CAR)-T cell therapy is a form of immunotherapy where a patient's T cells are engineered to recognize and kill cancer cells. While highly effective in hematological malignancies, challenges such as limited T cell persistence and exhaustion can hinder long-term success. sciety.org Pomalidomide has been investigated as a synergistic agent to enhance the efficacy of CAR-T cell treatments. sciety.orgresearchgate.net
In vitro studies have demonstrated that pomalidomide can significantly boost the anti-tumor functions of CAR-T cells. researchgate.net When co-cultured with tumor cells, CAR-T cells treated with pomalidomide show enhanced cytotoxicity and killing ability against target cancer cells. techscience.comnih.gov This effect has been observed with CAR-T cells designed to target various antigens, including BCMA, CD19, CD133, and HER2. researchgate.nettechscience.comnih.gov
Furthermore, pomalidomide treatment leads to increased proliferation of CAR-T cells and promotes the secretion of key pro-inflammatory cytokines, such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), which are critical for a robust anti-tumor immune response. sciety.orgnih.gov Studies have also shown that pomalidomide helps maintain a population of central memory T cells (Tcm), which is associated with improved long-term persistence and efficacy of the therapy. sciety.org
Table 1: In Vitro Effects of Pomalidomide on CAR-T Cell Function
| CAR-T Target | Effect of Pomalidomide | Finding | Source(s) |
| BCMA / CD19 | Enhanced Cytokine Secretion | Pomalidomide significantly promoted IFN-γ and TNF-α secretion in co-cultures. | nih.gov |
| CD133 / HER2 | Enhanced Cytotoxicity | Pomalidomide significantly enhanced the ability of CAR-T cells to kill tumor cells. | researchgate.nettechscience.com |
| General | Increased Proliferation | Pomalidomide promoted the proliferation of CAR-T cells in an activation-dependent manner. | sciety.org |
| General | Memory Cell Maintenance | Pomalidomide promoted the maintenance of central memory T cells (Tcm). | sciety.org |
The immunomodulatory effects of pomalidomide are directly linked to its interaction with the CRBN E3 ubiquitin ligase. researchgate.netnih.gov In T cells, the binding of pomalidomide to CRBN alters its substrate specificity, leading to the recruitment and subsequent proteasomal degradation of two key lymphoid transcription factors: Aiolos (encoded by the IKZF3 gene) and Ikaros (encoded by the IKZF1 gene). researchgate.netnih.gov
Development of Novel Pomalidomide-Hybrid Compounds for Enhanced Activity
To improve upon the therapeutic properties of pomalidomide, researchers have designed and synthesized novel hybrid compounds. These efforts aim to create molecules with enhanced potency, better selectivity, or novel mechanisms of action.
One approach involves creating new PROTACs where pomalidomide serves as the CRBN-recruiting element, while the "warhead" is a ligand for a different protein target. For instance, novel pomalidomide-based PROTACs have been developed to degrade the EGFR, a protein often implicated in non-small-cell lung cancer. tandfonline.comtandfonline.com One such compound, 16 , was found to be significantly more potent than the traditional inhibitor erlotinib (B232) against several cancer cell lines and effectively induced EGFR degradation. tandfonline.comtandfonline.com
Another strategy is to synthesize direct derivatives of the pomalidomide structure itself. In one study, a series of pomalidomide derivatives containing urea (B33335) moieties were created. nih.gov Several of these new compounds, particularly 5d , demonstrated potent anti-tumor activity against human breast cancer cells (MCF-7), showing a greater growth-inhibitive effect than the parent compound. nih.gov
Table 2: Activity of Novel Pomalidomide-Hybrid Compounds
| Compound | Hybrid Type | Target Cell Line | Activity (IC50) | Finding | Source(s) |
| 5d | Pomalidomide-Urea | MCF-7 (Breast Cancer) | 20.2 μM | Showed the most promising anti-tumor effects among the synthesized urea derivatives. | nih.gov |
| 16 | Pomalidomide-EGFR PROTAC | MCF-7 (Breast Cancer) | 5.55x more active than erlotinib | Was the most potent compound against four tested cancer cell lines. | tandfonline.comtandfonline.com |
| 16 | Pomalidomide-EGFR PROTAC | A549 (Lung Cancer) | 7.18x more active than erlotinib | Showed potent kinase inhibitory effects against EGFR. | tandfonline.comtandfonline.com |
| P1 | Pomalidomide-mTOR PROTAC | MCF-7 (Breast Cancer) | 0.96 μM | Exhibited potent mTOR inhibitory ability and inhibited cell proliferation. | jst.go.jp |
Molecular Hybridization Strategies (e.g., Isatin-Pomalidomide Hybrids)
The concept of molecular hybridization has been effectively applied to pomalidomide, leading to the creation of innovative hybrid compounds. scilit.comresearchgate.net A notable example of this strategy is the development of isatin-pomalidomide hybrids. scilit.comresearchgate.net Isatin (B1672199), an endogenous indole (B1671886) derivative, is a versatile scaffold known for a wide range of biological activities, including anticancer properties. researchgate.netnih.gov The rationale behind creating isatin-pomalidomide hybrids is to combine the distinct pharmacological profiles of both parent molecules into a single entity. researchgate.net This approach aims to leverage the immunomodulatory and anti-angiogenic effects of pomalidomide with the cytotoxic potential of isatin to produce a synergistic antitumor effect. scilit.comresearchgate.net
The design of these hybrids involves engineering new molecules by covalently linking the pomalidomide scaffold with various isatin derivatives. researchgate.net Researchers have successfully synthesized series of these hybrids, for instance, by conjugating different substituted isatins with pomalidomide. researchgate.net This synthetic approach allows for the systematic modification of the hybrid's structure to explore structure-activity relationships and optimize for desired biological activity. nih.govresearchgate.net The resulting library of hybrid compounds can then be subjected to biological evaluation to identify lead candidates for further development.
In vitro Evaluation of Hybrid Compound Cytotoxicity in Preclinical Cell Lines
Following their synthesis, isatin-pomalidomide hybrids have been subjected to rigorous in vitro evaluation to determine their cytotoxic activity against various cancer cell lines. scilit.comresearchgate.net These studies are crucial for assessing the potential of these novel compounds as anticancer agents. The cytotoxicity is typically measured by determining the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
In one study, a series of newly synthesized isatin-pomalidomide hybrids, designated 9a–9g, were tested for their in vitro cytotoxic activity against the U266B1 and RPMI 8226 multiple myeloma cell lines. scilit.com The results indicated that several of the hybrid compounds exhibited moderate to good cytotoxicity. researchgate.net Notably, the hybrid compound 9g demonstrated significant cytotoxic activity against both cell lines. researchgate.net Similarly, hybrid 9f also showed noteworthy cytotoxic effects. researchgate.net The IC₅₀ values for these compounds were found to be in the micromolar range, suggesting a potent anticancer effect. researchgate.net The data revealed that the synthesized derivatives were generally more sensitive towards U266B1 cells compared to RPMI 8226 cells. researchgate.net
The research underscores that the covalent conjugation of isatin with pomalidomide enhanced the cytotoxic activity compared to the individual parent compounds. researchgate.net The extent of this enhancement varied depending on the specific substitutions on the isatin nucleus. researchgate.net
Below are interactive data tables summarizing the in vitro cytotoxicity of selected isatin-pomalidomide hybrids against multiple myeloma cell lines.
Table 1: In vitro Cytotoxicity (IC₅₀, µM) of Isatin-Pomalidomide Hybrids 9f and 9g
| Compound | U266B1 Cell Line | RPMI 8226 Cell Line |
| 9f | 5.15 ± 0.72 | 11.66 ± 0.79 |
| 9g | 2.50 ± 0.37 | 6.70 ± 0.55 |
| Data sourced from a study on isatin-pomalidomide hybrids. researchgate.net |
Further research has also explored the cytotoxicity of other pomalidomide derivatives. For instance, a series of novel pomalidomide derivatives containing urea moieties were evaluated for their anti-tumor functions in different cancer cell lines, including the human breast cancer cell line MCF-7 and the human hepatocellular carcinoma cell line Huh7. nih.gov The findings from this study indicated that these new compounds exhibited more effective anti-tumor ability in MCF-7 cells than in Huh7 cells, with compound 5d showing the most promising effect in MCF-7 cells. nih.gov
Table 2: In vitro Cytotoxicity (IC₅₀, µM) of Pomalidomide Derivative 5d
| Compound | MCF-7 Cell Line |
| 5d | 20.2 |
| Data sourced from a study on pomalidomide derivatives with urea moieties. nih.gov |
These findings collectively highlight the potential of molecular hybridization as a strategy to develop novel and potent anticancer agents derived from pomalidomide. The in vitro cytotoxicity data provides a strong foundation for the further preclinical development of these promising hybrid compounds.
Methodological Considerations for Research with Pomalidomide 5 C13 Nh2 Hydrochloride
High-Throughput Screening Methodologies in Compound Evaluation
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for biological activity. thermofisher.com While direct HTS of "Pomalidomide-5-C13-NH2 (hydrochloride)" is not its primary purpose, the evaluation of its parent compounds and analogs relies heavily on HTS. These assays are designed to identify molecules that can modulate biological pathways, such as the induction of fetal hemoglobin or the degradation of specific proteins. researchgate.net
HTS campaigns for pomalidomide (B1683931) analogs typically employ cell-based assays in 384- or 1536-well formats. sbpdiscovery.org Common detection technologies include luminescence, fluorescence, and fluorescence resonance energy transfer (FRET). sbpdiscovery.org For instance, a screening assay might be designed to measure the expression of a reporter gene that is responsive to the degradation of a target protein, a mechanism central to the action of pomalidomide and its analogs. nih.gov The optimization of such assays is critical and involves adjusting parameters like cell incubation time to achieve a robust statistical measure of assay quality, such as the Z'-factor. researchgate.net
In the context of proteolysis-targeting chimeras (PROTACs), where pomalidomide derivatives are used as E3 ligase ligands, HTS is crucial for identifying effective degraders. researchgate.net Pomalidomide-based conjugates, similar in structure to Pomalidomide-5-C13-NH2 (hydrochloride), are synthesized and screened for their ability to induce the degradation of a protein of interest. medchemexpress.commedchemexpress.comsigmaaldrich.com
Quantitative Analytical Techniques for Research Samples
The primary application of Pomalidomide-5-C13-NH2 (hydrochloride) is in quantitative analytical techniques, where it serves as an internal standard. Stable isotope-labeled (SIL) internal standards are the gold standard in mass spectrometry-based bioanalysis due to their ability to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for matrix effects and improving the accuracy and precision of quantification. acanthusresearch.comthermofisher.comnih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for the quantification of pomalidomide and its analogs in biological matrices such as plasma and tissue. nih.govnih.gov In these methods, a known amount of the SIL internal standard, such as a 13C-labeled pomalidomide, is added to the biological sample at the beginning of the sample preparation process. nih.gov The sample then undergoes extraction, often through protein precipitation or liquid-liquid extraction, followed by chromatographic separation and detection by the mass spectrometer. nih.govnih.gov The ratio of the signal from the unlabeled analyte to the signal from the SIL internal standard is used to calculate the concentration of the analyte, effectively normalizing for variations in sample handling and instrument response. thermofisher.com
The development of such methods requires careful optimization of chromatographic conditions to achieve adequate separation from other sample components and of mass spectrometry parameters to ensure sensitive and specific detection. nih.gov
Challenges in Bioanalysis (e.g., Low Solubility, Stability) and Method Optimization in Research Settings
A significant challenge in the bioanalysis of pomalidomide and its derivatives is their low aqueous solubility. nih.gov Pomalidomide is sparingly soluble in aqueous buffers, which can complicate the preparation of stock solutions and calibration standards, and may lead to poor recovery during sample extraction. nih.gov To overcome this, organic solvents like DMSO are often used to prepare initial stock solutions, which are then further diluted. nih.gov The stability of the compound in these solutions and in biological matrices under various storage conditions (e.g., room temperature, freeze-thaw cycles) must be thoroughly evaluated to ensure the integrity of the analytical results. nih.gov For instance, pomalidomide has shown to be stable in plasma for up to 8 hours at room temperature when pre-stabilized with 0.1% HCl. thermofisher.com
Method optimization in a research setting involves a multi-faceted approach. This includes the selection of an appropriate internal standard, where a stable isotope-labeled version of the analyte is ideal. acanthusresearch.comnih.gov The choice of extraction technique is also critical; while protein precipitation is a simpler and faster method, liquid-liquid extraction may provide a cleaner extract and better recovery for certain compounds. nih.gov The chromatographic method, including the choice of column and mobile phase composition, must be optimized to ensure good peak shape and separation from potential interferences. nih.govnih.gov The use of SIL internal standards is particularly crucial for correcting variability that can arise from these optimization steps and from the inherent variability of biological samples. nih.govnih.gov
Limits of Detection (LOD) and Quantification (LOQ) in Research Assays
The limit of detection (LOD) and limit of quantification (LOQ) are critical parameters that define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably detected above the background noise, while the LOQ is the lowest concentration that can be measured with an acceptable level of precision and accuracy. researchgate.net In research assays for pomalidomide, achieving low LOD and LOQ values is often necessary, especially for pharmacokinetic studies where drug concentrations can be very low at later time points.
For pomalidomide, highly sensitive LC-MS/MS methods have been developed with a lower limit of quantification (LLOQ) as low as 0.3 nM (0.082 ng/mL) in mouse plasma and 0.6 pmol/g in brain tissue. nih.gov In another study, a UPLC-MS/MS method for pomalidomide in rat plasma achieved a linearity range of 0.47-400 ng/mL. nih.gov An RP-HPLC method for pomalidomide in capsule dosage forms reported an LOD of 0.074 µg/mL and an LOQ of 0.222 µg/mL. sigmaaldrich.com
The use of an isotope dilution mass spectrometry (ID-MS) approach, which employs a stable isotope-labeled internal standard like Pomalidomide-5-C13-NH2 (hydrochloride), is a powerful strategy for establishing accurate and precise measurements, and for determining the LOD and LOQ of an assay. nih.govresearchgate.net This approach helps to minimize the influence of matrix effects and other sources of error, leading to more reliable and robust analytical methods.
Future Research Trajectories and Unanswered Questions
Exploration of Novel E3 Ligase Ligand Conjugates Beyond CRBN
The majority of targeted protein degraders currently in development, including those conceptually derived from Pomalidomide-5-C13-NH2 (hydrochloride), rely on a limited number of E3 ubiquitin ligases, primarily CRBN and Von Hippel-Lindau (VHL). nih.govfrontiersin.org While effective, this reliance restricts the scope of targeted protein degradation. The human proteome contains over 600 putative E3 ligases, each with potentially unique expression patterns, substrate specificities, and regulatory mechanisms. frontiersin.org Tapping into this vast resource is a primary goal for the next generation of degraders.
Future research is focused on discovering and validating small-molecule ligands for alternative E3 ligases. nih.govresearchgate.net The rationale for this expansion is multifaceted:
Overcoming Resistance: Novel E3 ligase recruiters could be effective in cancers that have developed resistance to CRBN-based therapies through mechanisms like CRBN mutation or downregulation. ashpublications.orgnih.gov
Improving Selectivity and Potency: Different E3 ligases may offer more favorable ternary complex formation with specific proteins of interest, leading to enhanced degradation efficiency and selectivity.
Tissue-Specific Degradation: Some E3 ligases are expressed in a tissue-specific manner, which could be exploited to develop degraders that are active only in certain cell types, thereby minimizing off-target effects.
Strategies to identify new E3 ligase ligands include target-based screening, phenotypic screening, and the use of advanced chemical biology platforms like DNA-encoded libraries (DELs) and fragment-based screening. researchgate.netnih.gov These approaches are critical for expanding the chemical space of PROTACs and other bifunctional modalities based on proximity-induced pharmacology. nih.govresearchgate.net
Table 1: E3 Ubiquitin Ligases Explored for Targeted Protein Degradation
| E3 Ligase | Ligand Type | Rationale for Exploration | Citation(s) |
|---|---|---|---|
| CRBN | Thalidomide (B1683933) Analogs (e.g., Pomalidomide) | Well-validated; basis for many clinical-stage degraders. | nih.govfrontiersin.org |
| VHL | Hypoxia-Inducible Factor (HIF) mimics | Well-validated; alternative to CRBN-based systems. | nih.govfrontiersin.org |
| IAPs | Bestatin/SMAC mimetics | Role in apoptosis regulation offers synergistic potential. | frontiersin.org |
| MDM2 | Nutlin analogs | Primarily used for degrading MDM2 itself or p53-related targets. | frontiersin.orgfrontiersin.org |
Investigation of Resistance Mechanisms in Preclinical Models
As with any targeted therapy, acquired resistance is a significant clinical challenge for pomalidomide-based treatments and degraders. Understanding the molecular underpinnings of resistance is crucial for developing strategies to circumvent or reverse it. Research in preclinical models has begun to illuminate several key mechanisms. nih.gov
CRBN-dependent resistance is the most studied mechanism. Mutations in the CRBN gene that prevent drug binding or loss of CRBN expression are common determinants of resistance in myeloma cells. nih.govnih.gov Furthermore, the level of CRBN expression can be a limiting factor for the efficacy of thalidomide derivatives, with lower levels correlating with reduced substrate degradation and sensitivity. ashpublications.org
However, CRBN-independent mechanisms are also emerging as critical areas of investigation. nih.gov These include:
Substrate Competition: The upregulation of endogenous substrates of the CRL4-CRBN ligase can create competition for binding, thereby reducing the degradation of the intended therapeutic target. ashpublications.orgfrontiersin.org For instance, the overexpression of substrates like RNF166 or ZNF692 has been shown to confer resistance to lenalidomide (B1683929). ashpublications.org
Alterations in Downstream Pathways: The activation of pro-survival signaling pathways, such as the MEK/ERK pathway, has been observed in cells with acquired resistance to combinations of pomalidomide (B1683931) and dexamethasone. nih.gov
Changes in the Immune Microenvironment: Studies have revealed that pomalidomide-resistant patients may exhibit distinct changes in their immune cell populations, such as altered proportions of T follicular helper cells and B cells, and suppressed complement pathways. nih.govresearchgate.net
Preclinical models, particularly in vivo models of acquired resistance, are indispensable for studying these complex interactions and for testing novel therapeutic approaches to overcome them. nih.gov
Table 2: Investigated Mechanisms of Resistance to Pomalidomide-Based Therapies
| Resistance Mechanism Category | Specific Example | Preclinical Finding | Citation(s) |
|---|---|---|---|
| Target-Related (CRBN-Dependent) | CRBN gene mutation or loss of expression | Prevents drug binding and subsequent target degradation. | nih.govnih.gov |
| Low CRBN protein levels | Correlates with reduced substrate degradation and drug sensitivity. | ashpublications.org | |
| Target-Related (CRBN-Independent) | Upregulation of competing endogenous substrates | Increased levels of proteins like ARID2 may compete for CRBN binding. | frontiersin.org |
| Downstream Pathway Activation | MEK/ERK pathway upregulation | Observed in cells with acquired resistance; can be targeted to resensitize cells. | nih.gov |
| Microenvironmental Changes | Altered immune cell proportions | Decreased B cells and increased T follicular helper cells in resistant patient samples. | nih.gov |
| Suppressed complement system | Consistent decrease in complement components found in plasma of resistant patients. | nih.govresearchgate.net |
Development of Advanced Preclinical Models for Pomalidomide-5-C13-NH2 (hydrochloride) Research
The predictive power of preclinical research is highly dependent on the quality and clinical relevance of the models used. While standard in vitro cell lines have been useful for initial screenings, they often fail to capture the complexity of human disease, particularly the role of the tumor microenvironment and the development of acquired resistance. nih.gov
There is a pressing need for more advanced preclinical models to accurately evaluate degraders derived from Pomalidomide-5-C13-NH2 (hydrochloride). Key future directions in model development include:
In Vivo Acquired Resistance Models: Models where tumors are continuously treated in vivo until resistance develops are critical for studying the dynamic changes that occur during therapy and for testing strategies to overcome resistance. nih.gov Such models have already shown that there is no cross-resistance between lenalidomide- and pomalidomide-based combinations, suggesting differential resistance mechanisms. nih.gov
Patient-Derived Xenografts (PDXs): PDX models, where patient tumor tissue is implanted into immunodeficient mice, better retain the heterogeneity and genetic complexity of the original human tumor. They are superior platforms for evaluating efficacy and identifying biomarkers of response and resistance.
Humanized Mouse Models: To study the immunomodulatory effects of pomalidomide-based degraders, which are a key part of their mechanism of action, models with a reconstituted human immune system are necessary. nih.govfrontiersin.org These models allow for the investigation of drug effects on human T-cells and other immune components in an in vivo setting.
3D Culture and Organoid Models: Three-dimensional cell culture systems, such as spheroids and patient-derived organoids, can better mimic the cell-cell interactions and nutrient gradients found in solid tumors compared to traditional 2D cultures. youtube.com
The development and application of these sophisticated models will be essential for improving the translation of preclinical findings into clinical success for targeted protein degraders. nih.govyoutube.com
Computational and Structural Biology Approaches in Pomalidomide Conjugate Design
The design of effective and selective protein degraders is a complex multiparameter optimization problem. Computational and structural biology approaches are becoming indispensable tools for navigating this complexity and accelerating the design-build-test-learn cycle. nih.gov
Structural biology, particularly X-ray crystallography and cryo-electron microscopy (cryo-EM), has provided atomic-level insights into how pomalidomide and other molecular glues bind to CRBN. nih.govrcsb.org These studies have revealed that drug binding to the thalidomide-binding domain (TBD) of CRBN induces an allosteric change from an "open" to a "closed" conformation, which is necessary for the recruitment and stable association of neosubstrates like Ikaros. rcsb.org This structural understanding is fundamental for:
Rational Design of Novel Ligands: Knowledge of the binding pocket allows for the structure-guided design of new CRBN ligands with improved affinity, selectivity, or novel properties. nih.gov
Informing Linker Attachment Points: For PROTACs, the crystal structures show where linkers can be attached to the pomalidomide scaffold without disrupting the crucial interaction with CRBN. frontiersin.org
Computational protein design and molecular modeling complement these experimental techniques by enabling the in silico evaluation of new degrader concepts. nih.gov Future research will increasingly rely on these methods to:
Predict Ternary Complex Formation: Modeling the stability and geometry of the POI-PROTAC-E3 ligase ternary complex is a key challenge and a major determinant of degradation efficiency.
Optimize Linker Properties: Computational tools can be used to explore different linker lengths, compositions, and rigidities to identify optimal linkers that facilitate productive ternary complex formation.
Design de novo Binders: Advanced computational methods are being developed to design proteins from scratch that can bind to specific small molecules or protein surfaces, opening the door to creating entirely new sensor-actuator systems for synthetic biology applications. nih.gov
The integration of these computational and structural approaches is essential for moving beyond serendipitous discovery towards the rational, engineering-based design of the next generation of pomalidomide-based conjugates.
Q & A
Q. How can researchers reconcile discrepancies between in vitro potency and in vivo efficacy for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
